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Introduction
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome

arising during critical cellular processes such as replication, transcription, and recombination.

Among these, the type IA topoisomerases, Topoisomerase IIIα (TOP3A) and Topoisomerase

IIIβ (TOP3B), play crucial roles in maintaining genomic stability. In the context of oncology,

where rampant proliferation and genomic instability are hallmarks, the activity of these

enzymes is of significant interest. This guide provides a comparative analysis of

Topoisomerase III activity, contrasting its roles and regulation in normal and cancerous cells,

supported by available experimental data and detailed methodologies.

While direct comparative kinetic data of purified Topoisomerase III from normal versus

cancerous tissues is limited in current literature, this guide synthesizes available information on

expression levels, functional roles, and the methodologies to assess enzymatic activity,

providing a framework for further investigation.

TOP3A and TOP3B: Distinct Roles and Implications
in Cancer
TOP3A and TOP3B, though both type IA topoisomerases, have distinct functions and

associations with cancer.
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Topoisomerase IIIα (TOP3A) is primarily involved in resolving DNA replication and

recombination intermediates. It forms a complex with the Bloom's syndrome helicase (BLM) to

dissolve double Holliday junctions, a process critical for preventing sister chromatid exchanges

and maintaining genomic stability. Pathogenic variants in TOP3A can lead to a Bloom-like

syndrome, characterized by a predisposition to cancer, highlighting its role as a caretaker of the

genome. In some cancers, altered TOP3A expression has been observed, suggesting its

dysregulation can contribute to the genomic instability that fuels tumor progression.

Topoisomerase IIIβ (TOP3B) is unique among human topoisomerases for its dual activity on

both DNA and RNA. It is involved in resolving R-loops, which are three-stranded nucleic acid

structures that can form during transcription and pose a threat to genome integrity. TOP3B has

been implicated in neurological disorders, and its role in cancer is multifaceted. Increased

expression of TOP3B has been correlated with a poorer prognosis in gastric cancer, yet a

better outcome in epithelial ovarian carcinoma. Furthermore, genetic deletion of TOP3B has

been linked to breast and renal cancers.

Data Presentation: Expression of TOP3A and TOP3B
in Normal vs. Cancer Tissues
The following tables summarize the expression patterns of TOP3A and TOP3B in various

normal and cancerous tissues, based on data from The Human Protein Atlas and other cited

literature. The expression levels are generally categorized as High, Medium, Low, or Not

detected based on immunohistochemistry staining.
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Gene Tissue
Normal Tissue
Expression

Cancer Tissue
Expression
(Representativ
e Cancers)

Reference

TOP3A Breast Low

Medium to High

in a subset of

breast cancers

The Human

Protein Atlas

Colon Low

Medium to High

in a subset of

colorectal

cancers

The Human

Protein Atlas

Lung Low

Medium to High

in a subset of

lung cancers

The Human

Protein Atlas

Ovary Low

Medium to High

in a subset of

ovarian cancers

The Human

Protein Atlas

TOP3B Breast Low

Variable;

immunopositivity

in ~34% of

breast

carcinomas

correlated with

metastasis

[1]

Stomach Low

Increased

expression

correlates with

shorter overall

survival in gastric

cancer

[2]

Ovary Low Increased

expression

correlates with

better overall

[2]
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survival in

ovarian cancer

Colon Low
Not well

characterized

Experimental Protocols
Topoisomerase III Relaxation Assay
This assay measures the ability of Topoisomerase III to relax supercoiled DNA.

a. Materials:

Purified recombinant or cellular Topoisomerase III

Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

Relaxation Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT,

0.5 mM EDTA, and 30 µg/ml BSA

Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol

Agarose gel (1%) in TBE buffer (90 mM Tris-borate, 2 mM EDTA)

Ethidium bromide or other DNA stain

UV transilluminator and gel documentation system

b. Procedure:

Prepare reaction mixtures on ice. For a 20 µl reaction, add:

2 µl of 10x Relaxation Assay Buffer

200-500 ng of supercoiled plasmid DNA

Varying amounts of purified Topoisomerase III or cell extract
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Nuclease-free water to a final volume of 20 µl

Incubate the reactions at 37°C for 30 minutes.

Stop the reaction by adding 5 µl of Stop Solution/Loading Dye.

Load the samples onto a 1% agarose gel.

Run the gel at a low voltage (e.g., 1-2 V/cm) for several hours to resolve the different DNA

topoisomers.

Stain the gel with ethidium bromide and visualize under UV light.

c. Interpretation: Supercoiled DNA migrates faster in the gel than relaxed DNA. The activity of

Topoisomerase III is determined by the conversion of the fast-migrating supercoiled plasmid to

slower-migrating relaxed topoisomers.

Topoisomerase III Decatenation Assay
This assay assesses the ability of Topoisomerase III to separate interlinked DNA circles

(catenanes).

a. Materials:

Purified recombinant or cellular Topoisomerase III

Kinetoplast DNA (kDNA), a network of catenated DNA minicircles from trypanosomes, or a

synthetic catenated DNA substrate.

Decatenation Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM

DTT, 1 mM ATP (for type II topoisomerases, but often included as a control)

Stop Solution/Loading Dye

Agarose gel (1%) in TBE buffer

Ethidium bromide or other DNA stain

UV transilluminator and gel documentation system
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b. Procedure:

Set up reaction mixtures on ice. For a 20 µl reaction, add:

2 µl of 10x Decatenation Assay Buffer

200 ng of kDNA

Varying amounts of purified Topoisomerase III or cell extract

Nuclease-free water to a final volume of 20 µl

Incubate at 37°C for 30-60 minutes.

Terminate the reaction by adding 5 µl of Stop Solution/Loading Dye.

Load the samples onto a 1% agarose gel.

Perform electrophoresis.

Stain and visualize the gel.

c. Interpretation: Catenated kDNA is a large network that cannot enter the agarose gel and

remains in the well. Active Topoisomerase III will release individual minicircles from the

network, which will migrate into the gel as distinct bands (nicked-open and closed circular

forms). The amount of released minicircles is proportional to the decatenation activity.

Mandatory Visualization
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Caption: TOP3A's role in maintaining genomic stability.
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Caption: TOP3B's function in resolving R-loops during transcription.
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Experimental Workflow for Topoisomerase III Activity Assay
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Caption: Workflow for assessing Topoisomerase III activity.
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Conclusion and Future Directions
The available evidence indicates that Topoisomerase IIIα and IIIβ are critical for maintaining

genomic integrity, and their dysregulation is associated with various cancers. While expression

studies provide valuable prognostic information, a significant gap exists in the direct

comparative analysis of their enzymatic activities in normal versus cancerous states. Future

research should focus on purifying TOP3A and TOP3B from primary normal and tumor tissues

to perform detailed kinetic studies. Such data would provide a more precise understanding of

how the catalytic functions of these enzymes are altered in cancer and could unveil novel

therapeutic targets for cancers characterized by genomic instability. The development of

specific inhibitors for TOP3A and TOP3B, guided by a deeper understanding of their enzymatic

mechanisms in cancer, holds promise for novel anti-cancer strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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